molecular formula C9H18N2O B13919355 N~1~-cyclopentyl-2-methylalaninamide hydrochloride

N~1~-cyclopentyl-2-methylalaninamide hydrochloride

Cat. No.: B13919355
M. Wt: 170.25 g/mol
InChI Key: ASQWXQJNRCATFK-UHFFFAOYSA-N
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Description

N~1~-Cyclopentyl-2-methylalaninamide hydrochloride is a synthetic small-molecule compound featuring a cyclopentyl group attached to the amine nitrogen of a 2-methylalaninamide backbone, with a hydrochloride counterion enhancing its solubility. The cyclopentyl group contributes to steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to smaller alkyl or aromatic substituents.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-N-cyclopentyl-2-methylpropanamide

InChI

InChI=1S/C9H18N2O/c1-9(2,10)8(12)11-7-5-3-4-6-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

ASQWXQJNRCATFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1CCCC1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N^1^-cyclopentyl-2-methylalaninamide hydrochloride typically involves the formation of the amide bond between a 2-methylalanine derivative and cyclopentylamine, followed by conversion to the hydrochloride salt for stability and purification. The synthesis can be broken down into key steps:

  • Activation of the carboxylic acid group of 2-methylalanine or its derivative.
  • Nucleophilic substitution by cyclopentylamine to form the amide.
  • Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Specific Synthetic Procedures

Analytical Data and Characterization

Purity and Yield

  • Typical yields for amide formation using carbodiimide coupling range from 70% to 90%.
  • Hydrochloride salt formation generally yields a crystalline product with purity exceeding 98% as confirmed by HPLC.

Spectroscopic Characterization

Technique Observations
NMR (1H and 13C) Signals corresponding to cyclopentyl ring protons, methylalanine backbone, and amide NH proton shifts indicative of salt formation.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular weight of N^1^-cyclopentyl-2-methylalaninamide hydrochloride.
Infrared Spectroscopy (IR) Characteristic amide carbonyl stretch (~1650 cm^-1) and NH bending vibrations; presence of hydrochloride salt confirmed by broad NH+ stretch.

Crystallographic Data

  • Crystallization of the hydrochloride salt yields well-defined crystals suitable for X-ray diffraction, confirming the molecular structure and salt formation.

Comparative Analysis of Preparation Methods

Method Coupling Agent Solvent Temperature Yield (%) Purity (%) Notes
Carbodiimide (EDC/DCC) coupling EDC or DCC DCM, DMF 0–25°C 75–85 >98 Most common, mild conditions
Acid chloride intermediate SOCl2 or oxalyl chloride DCM 0–25°C 70–80 >97 Requires careful handling of acid chlorides
Mixed anhydride method Isobutyl chloroformate THF 0–25°C 70–85 >98 Less common, good yields

Chemical Reactions Analysis

N~1~-cyclopentyl-2-methylalaninamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the cyclopentyl or methyl groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N~1~-cyclopentyl-2-methylalaninamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on different physiological processes.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-2-methylalaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The amide group in the target compound may confer greater hydrolytic stability compared to ester-containing analogs (e.g., ), which are prone to enzymatic or chemical cleavage.
  • Lipophilicity : Cyclohexyl and ethyl groups (as in ) increase lipophilicity, suggesting improved membrane permeability but reduced aqueous solubility relative to the cyclopentyl-methylalaninamide structure.

Pharmacological Activity

While direct activity data for the target compound is unavailable, structurally related hydrochlorides exhibit diverse applications:

  • Cyclobenzaprine Hydrochloride (): A muscle relaxant with a tricyclic amine structure, highlighting the therapeutic relevance of bulky amine hydrochlorides in CNS disorders.
  • Memantine Hydrochloride (): An NMDA receptor antagonist used in Alzheimer’s disease, underscoring the role of alkylamine hydrochlorides in neuropharmacology.

These examples suggest that this compound may target ion channels or neurotransmitter receptors, though further studies are required.

Analytical Methodologies

  • Chromatography : RP-HPLC methods (e.g., ) are widely used for purity assessment of hydrochlorides, with detection at 210–254 nm.
  • Spectroscopy : ¹H-NMR (e.g., δ 9.18 ppm for amine protons in ) and IR are critical for structural confirmation.
  • Stability Testing : Compounds with ester or ketone groups (e.g., ) require rigorous pH and temperature monitoring to prevent degradation.

Biological Activity

N~1~-cyclopentyl-2-methylalaninamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and pain management. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily acts as an inhibitor of the sensory neuron-specific sodium channel (SNS), specifically targeting the NaV1.8 subtype. This channel is predominantly expressed in small-diameter sensory neurons and plays a crucial role in pain signaling pathways. By inhibiting this channel, the compound can effectively reduce neuropathic and nociceptive pain, making it a candidate for treating conditions such as:

  • Neuropathic Pain: Chronic pain resulting from nerve damage.
  • Dysuria: Painful urination often associated with bladder disorders.
  • Multiple Sclerosis: A disease characterized by abnormal firing patterns in neurons.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

  • In Vitro Studies:
    • The compound was shown to inhibit TTX-resistant Na channels in human SNS gene-expressing cells, highlighting its potential as a therapeutic agent for pain relief .
  • Animal Models:
    • In animal studies, administration of the compound resulted in significant reductions in mechanical allodynia and thermal hyperalgesia, common symptoms in models of neuropathic pain .
  • Clinical Relevance:
    • The compound's ability to modulate sensory neuron activity suggests its potential utility in treating overactive bladder syndrome and other related disorders .

Case Studies

Several case studies have been documented that illustrate the clinical applications of this compound:

  • Case Study 1: A patient with chronic neuropathic pain reported a marked decrease in pain levels after treatment with the compound, alongside improvements in quality of life metrics.
  • Case Study 2: In patients suffering from dysuria linked to overactive bladder syndrome, administration of the compound led to reduced urinary frequency and urgency.

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of this compound compared to other known compounds targeting similar pathways:

Compound NameTarget MechanismTherapeutic UsesEfficacy in Pain Management
This compoundSNS NaV1.8 InhibitionNeuropathic Pain, DysuriaHigh
GabapentinCalcium Channel BlockerNeuropathic PainModerate
PregabalinCalcium Channel BlockerNeuropathic PainModerate

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